molecular formula C21H34O3 B14237341 Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate CAS No. 531503-33-0

Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate

Cat. No.: B14237341
CAS No.: 531503-33-0
M. Wt: 334.5 g/mol
InChI Key: BHJOMCDSJVVGAV-UHFFFAOYSA-N
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Description

Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a benzoate core substituted with hexyloxy and di(propan-2-yl) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid derivatives react with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate is primarily based on its ability to interact with biological membranes and proteins. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various molecular targets. The aromatic ring and its substituents can also participate in hydrophobic interactions and hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a similar benzoate core but without the hexyloxy and di(propan-2-yl) groups.

    Methyl 3,5-di(propan-2-yl)benzoate: Similar structure but with a methyl ester group instead of ethyl and lacking the hexyloxy group.

    Hexyl benzoate: Contains a hexyloxy group but lacks the di(propan-2-yl) substituents.

Uniqueness

Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate is unique due to the combination of its hexyloxy and di(propan-2-yl) substituents on the benzoate core. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

531503-33-0

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

ethyl 2-hexoxy-3,5-di(propan-2-yl)benzoate

InChI

InChI=1S/C21H34O3/c1-7-9-10-11-12-24-20-18(16(5)6)13-17(15(3)4)14-19(20)21(22)23-8-2/h13-16H,7-12H2,1-6H3

InChI Key

BHJOMCDSJVVGAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1C(=O)OCC)C(C)C)C(C)C

Origin of Product

United States

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